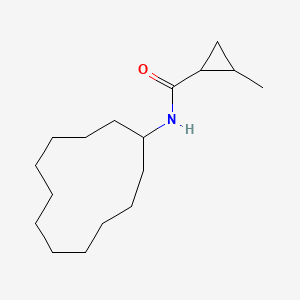![molecular formula C12H14N2O4 B6057124 ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate](/img/structure/B6057124.png)
ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate, also known as ethyl ferulate, is a chemical compound that is commonly used in scientific research. It is a derivative of ferulic acid, which is a naturally occurring compound found in many plants. Ethyl ferulate has been studied for its potential therapeutic properties, as well as its use as a research tool in various areas of biology and chemistry.
Mécanisme D'action
The mechanism of action of ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate ferulate is not fully understood, but it is believed to work by modulating various signaling pathways in the body. It has been shown to inhibit the production of reactive oxygen species (ROS) and to activate antioxidant enzymes, which may help to prevent oxidative damage. In addition, ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate ferulate has been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
Ethyl ferulate has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, which may be beneficial in the prevention and treatment of a number of diseases. In addition, ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate ferulate has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate ferulate in lab experiments include its low toxicity, ease of synthesis, and wide range of potential applications. However, there are also limitations to its use, including its limited solubility in water and its potential to interfere with certain assays.
Orientations Futures
There are a number of potential future directions for research on ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate ferulate. One area of interest is its potential use as a therapeutic agent in the treatment of cancer and other diseases. In addition, further research is needed to fully understand the mechanism of action of ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate ferulate and to identify potential new applications for this compound in biology and chemistry.
Méthodes De Synthèse
Ethyl ferulate can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of ferulic acid with hydrazine to form the hydrazone derivative, which is then esterified with ethanol to produce ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate ferulate. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of ferulic acid to ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate ferulate.
Applications De Recherche Scientifique
Ethyl ferulate has been studied for its potential therapeutic properties in a number of areas, including cancer, cardiovascular disease, and inflammation. It has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the prevention and treatment of these conditions. In addition, ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate ferulate has been studied for its use as a research tool in various areas of biology and chemistry, including as a fluorescent probe for imaging studies.
Propriétés
IUPAC Name |
ethyl (E)-3-hydroxy-2-[(4-hydroxyphenyl)diazenyl]but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-3-18-12(17)11(8(2)15)14-13-9-4-6-10(16)7-5-9/h4-7,15-16H,3H2,1-2H3/b11-8+,14-13? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCCVJIVDUBHRD-AQPHZECDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/N=NC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-3-methoxybenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6057042.png)
![[2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B6057057.png)

![2-{1-cyclohexyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6057070.png)
![2-[benzylidene(oxido)amino]-1-phenylethanone oxime](/img/structure/B6057077.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]propanamide](/img/structure/B6057085.png)
![methyl (1-{[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-oxazol-4-yl]carbonyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6057101.png)
![4-{6-[4-(2-thienylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6057108.png)
![2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6057113.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-naphthamide](/img/structure/B6057119.png)

![ethyl 1-[1-methyl-2-(5-methyl-2-pyridinyl)ethyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6057142.png)

![2-[(1-cyclohexyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diethylacetamide](/img/structure/B6057150.png)